molecular formula C11H10N2OS2 B5539211 2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

Cat. No.: B5539211
M. Wt: 250.3 g/mol
InChI Key: DUXQRPRRXZRSHZ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes thiazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and thieno derivatives under controlled conditions. The reaction conditions often include the use of strong bases or acids, solvents like chloroform or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions can vary but typically involve solvents like ethanol, chloroform, or dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,3-Dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity could be related to the modulation of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-dimethyl-8-methylidene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one apart is its unique combination of thiazole, thieno, and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethyl-12-methylidene-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c1-5-4-15-11-12-9(14)8-6(2)7(3)16-10(8)13(5)11/h1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXQRPRRXZRSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N=C3N2C(=C)CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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